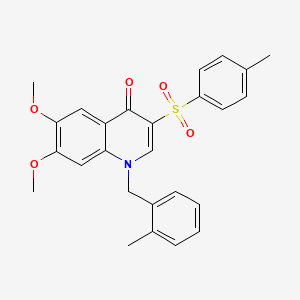

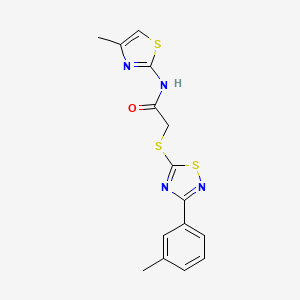

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQX, is a compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and has been shown to possess potent pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Binding Studies

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one has been explored for its potential applications in scientific research, notably in the synthesis and evaluation of its derivatives for biological activity. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from this compound have shown significant affinity for apamin-sensitive binding sites, indicating their potential in studying apamin-sensitive Ca2+-activated K+ channels. The analogues with specific methoxy arrangements and substitutions on the quinolin-4(1H)-one structure exhibit varying degrees of binding affinity, which is crucial for neurological research and potentially for the development of therapeutics targeting these channels (Graulich et al., 2006).

Photolabile Protecting Group Development

Furthermore, derivatives of quinolin-4(1H)-ones, similar to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, have been developed as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry. These compounds demonstrate high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. This feature is particularly beneficial for the controlled release of biological messengers in response to light, providing a tool for precise spatial and temporal control in biochemical and medical research (Fedoryak & Dore, 2002).

Chemical Constituents and Cytotoxicity

The structural diversity of 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one and its derivatives has been a subject of study in various plant extracts, where such compounds are identified as chemical constituents. These studies not only contribute to the understanding of plant chemistry but also assess the biological activities of these compounds, such as cytotoxicity against cancer cell lines, highlighting their potential in cancer research (Wang et al., 2003).

Anti-Breast Cancer Drug Development

One of the significant applications of derivatives closely related to 6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is in the rational design of anti-breast cancer drugs. Through in silico docking and various interaction studies, compounds such as EM015 have been developed, showcasing potent anti-breast cancer activity with minimal toxicity. This approach exemplifies how understanding the molecular structure and interactions of quinolin-4(1H)-one derivatives can lead to the development of effective cancer therapeutics (Aneja et al., 2006).

Propriétés

IUPAC Name |

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-17-9-11-20(12-10-17)33(29,30)25-16-27(15-19-8-6-5-7-18(19)2)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNCILCNANNODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)

![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)

![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)

![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2840548.png)